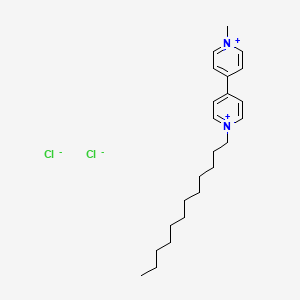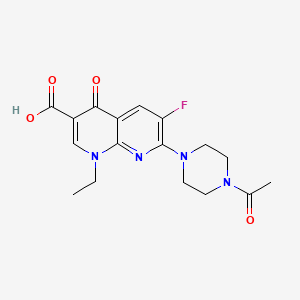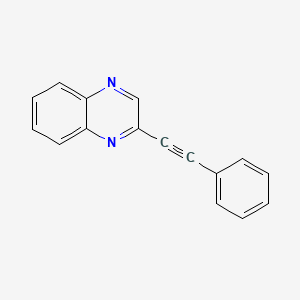
Quinoxaline, 2-(phenylethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline, 2-(phenylethynyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2-(phenylethynyl)- typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by the introduction of the phenylethynyl group. One common method is the oxidative coupling of o-phenylenediamines with terminal alkynes using a copper-alumina catalyst. This method is efficient, environmentally benign, and allows for the preparation of various quinoxaline derivatives .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve the use of transition-metal-free catalysis to minimize costs and environmental impact. Recent advances have focused on developing greener and more sustainable synthetic routes, such as using microwave irradiation, sonication, and ball milling .
化学反应分析
Types of Reactions
Quinoxaline, 2-(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol, acetic acid, and dimethyl sulfoxide (DMSO), with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, tetrahydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
科学研究应用
Quinoxaline, 2-(phenylethynyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: Quinoxaline derivatives are investigated for their potential use in treating diseases such as cancer, diabetes, and infectious diseases.
作用机制
The mechanism of action of quinoxaline, 2-(phenylethynyl)- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes like aldose reductase and cyclooxygenase, leading to anti-inflammatory and anticancer effects. The compound can also interact with DNA and proteins, disrupting cellular processes and leading to antimicrobial and antiviral activities .
相似化合物的比较
Quinoxaline, 2-(phenylethynyl)- can be compared with other quinoxaline derivatives, such as:
2-phenylquinoxaline: Similar in structure but lacks the ethynyl group, resulting in different chemical properties and biological activities.
2-(methylthio)-3-(phenylethynyl)quinoxaline: Contains a methylthio group, which can enhance its antimicrobial activity.
2-chloro-3-(phenylethynyl)quinoxaline: The presence of a chloro group can increase its reactivity in substitution reactions.
属性
CAS 编号 |
75163-23-4 |
|---|---|
分子式 |
C16H10N2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-(2-phenylethynyl)quinoxaline |
InChI |
InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-14-12-17-15-8-4-5-9-16(15)18-14/h1-9,12H |
InChI 键 |
FWAKFTPIYMVLDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=NC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


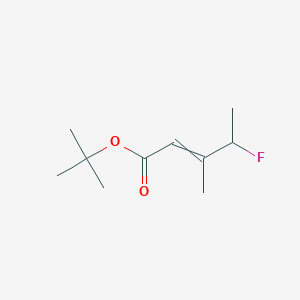


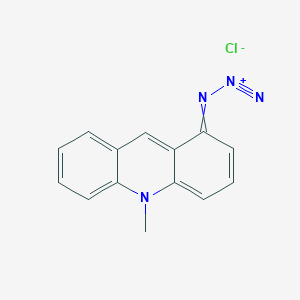
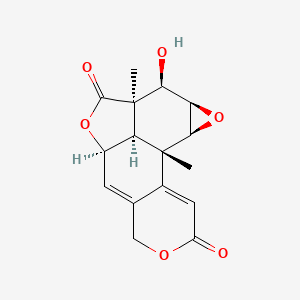
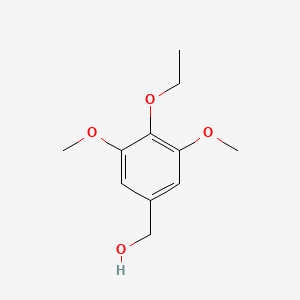
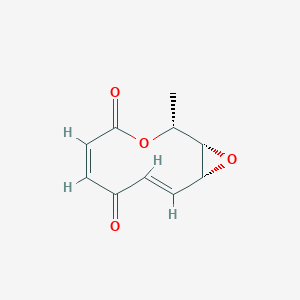
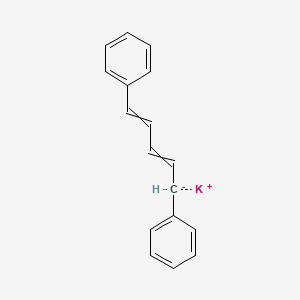
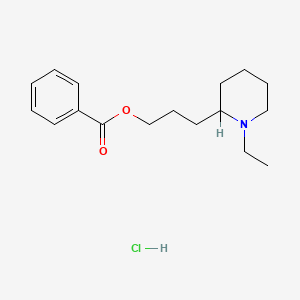

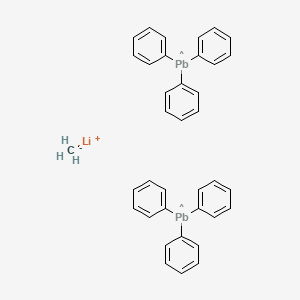
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
